molecular formula C9H9F3S B6327442 2,4-Dimethyl(trifluoromethylthio)benzene CAS No. 1894718-69-4

2,4-Dimethyl(trifluoromethylthio)benzene

Cat. No.: B6327442
CAS No.: 1894718-69-4
M. Wt: 206.23 g/mol
InChI Key: SNJDBHQFTWQXES-UHFFFAOYSA-N
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Description

2,4-Dimethyl(trifluoromethylthio)benzene is a versatile chemical compound known for its unique properties and applications in various scientific fields. The compound features a benzene ring substituted with two methyl groups and a trifluoromethylthio group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

One common method is radical trifluoromethylation, which involves the generation of trifluoromethyl radicals that react with the benzene ring . This process can be carried out under various conditions, often using reagents such as trifluoromethyl sulfonium salts or trifluoromethyl iodide in the presence of radical initiators .

Industrial production methods may involve more scalable approaches, such as continuous flow chemistry, to ensure consistent quality and yield of the compound. These methods often optimize reaction conditions, including temperature, pressure, and the use of catalysts, to enhance efficiency and reduce costs .

Chemical Reactions Analysis

2,4-Dimethyl(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group or other derivatives.

    Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,4-Dimethyl(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique properties make it useful in the development of new biochemical probes and drug candidates.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,4-Dimethyl(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

2,4-Dimethyl(trifluoromethylthio)benzene can be compared with other trifluoromethyl-substituted benzene derivatives, such as:

    2,4-Dimethyl(trifluoromethyl)benzene: Lacks the sulfur atom, resulting in different reactivity and properties.

    2,4-Dimethyl(thiomethyl)benzene: Contains a thiomethyl group instead of a trifluoromethylthio group, affecting its chemical behavior and applications.

    2,4-Dimethyl(trifluoromethylsulfonyl)benzene:

The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and physical properties that are valuable in various research and industrial contexts .

Properties

IUPAC Name

2,4-dimethyl-1-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3S/c1-6-3-4-8(7(2)5-6)13-9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJDBHQFTWQXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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